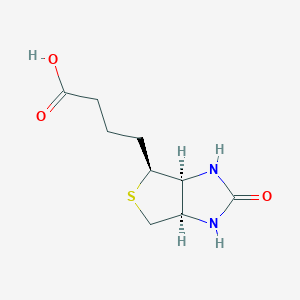

Norbiotin

Description

Historical Context and Initial Characterization of Biotin (B1667282) Homologues

The history of B vitamins, including biotin, is rooted in research into nutritional deficiencies. The concept of vitamins as essential organic substances required in small amounts for life gained acceptance gradually in the early 20th century. rsc.org Biotin itself was initially characterized as a growth factor for microorganisms before its identity as "vitamin H," a factor preventing "egg white injury" in rats, was established. rsc.org The strong binding of biotin to a protein in raw egg white, later named avidin (B1170675), was observed and utilized in early research. nih.govrsc.org

The chemical structure of biotin was determined in the 1940s, paving the way for its synthesis and the study of its biological functions. rsc.org As research into biotin progressed, the existence and properties of structural variants, or homologues, began to be explored. These early studies aimed to understand which parts of the biotin molecule were essential for its biological activity and its interaction with binding proteins. Characterization of biotin homologues like norbiotin involved investigating their ability to substitute for biotin in supporting microbial growth or in enzymatic reactions, as well as their binding affinities to avidin and streptavidin. researchgate.net Early studies involving bacterial degradation of biotin noted that compounds like this compound could moderately inhibit the degradation of biotin, but this compound itself was not catabolized by the studied soil pseudomonad. researchgate.net

Academic Significance of Biotin Analogues in Metabolic Research

Biotin analogues hold significant academic importance in metabolic research due to their ability to act as probes, inhibitors, or alternative substrates for biotin-dependent enzymes and transporters. By studying how these analogues interact within biological systems, researchers can gain deeper insights into the mechanisms governing biotin metabolism and the functions of biotin-dependent pathways.

Detailed research findings utilizing biotin analogues have contributed to understanding:

Enzyme Mechanisms: Biotin analogues have been used to study the catalytic mechanisms of biotin-dependent carboxylases and biotin protein ligases (BPLs). researchgate.netmdpi.comunl.edu For instance, studies with modified biotin molecules have revealed the high specificity of BPLs for the natural biotin structure, although some analogues can act as inhibitors. mdpi.comunl.edu Analogues of the reaction intermediate biotinyl-5′-AMP have also been developed to study BPL inhibition. mdpi.comunl.edu

Protein-Ligand Interactions: The exceptionally strong interaction between biotin and avidin/streptavidin has made this system a model for studying protein-ligand binding. nih.govresearchgate.net Biotin analogues, including this compound and homobiotin (with a five-carbon side chain), have been used to investigate the structural elements critical for this high-affinity binding and to understand how modifications affect the interaction and the conformation of the binding proteins. researchgate.netrcsb.orgacs.org Crystal structures of streptavidin in complex with this compound have been determined, providing molecular-level details of the binding interface. rcsb.org

Transport Mechanisms: Research suggests that this compound can be transported into cells via the same mechanisms as biotin, potentially influencing cellular metabolism by competing for transport.

Metabolic Pathways: Biotin analogues can serve as tools to perturb specific metabolic pathways. Studies have shown that this compound can affect the metabolism of certain bacteria. While this compound may not fulfill all the functions of biotin, it has been investigated for its potential to contribute to certain biochemical processes, particularly when biotin availability is limited.

Data from structural studies, such as the crystal structure of the streptavidin-norbiotin complex, provide valuable data points for understanding the molecular interactions. rcsb.org

Table 1: Selected Properties of Biotin and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID | IUPAC Name |

| Biotin | C10H16N2O3S | 244.31 | 171548 | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid |

| This compound | C9H14N2O3S | 230.29 | 446903 | 4-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]butanoic acid |

Research involving biotin analogues like this compound continues to be crucial for unraveling the complexities of biotin's biological roles and for developing new applications in biotechnology and medicine. oup.com

Structure

3D Structure

Properties

CAS No. |

669-72-7 |

|---|---|

Molecular Formula |

C9H14N2O3S |

Molecular Weight |

230.29 g/mol |

IUPAC Name |

4-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]butanoic acid |

InChI |

InChI=1S/C9H14N2O3S/c12-7(13)3-1-2-6-8-5(4-15-6)10-9(14)11-8/h5-6,8H,1-4H2,(H,12,13)(H2,10,11,14)/t5-,6-,8-/m0/s1 |

InChI Key |

AINAXQHKYSZESH-HAFWLYHUSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCC(=O)O)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCC(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations of Norbiotin

Studies on the Catabolic Pathways and Metabolites of Norbiotin

Investigations into the metabolic fate of this compound have revealed distinct pathways compared to its natural counterpart, biotin (B1667282). While biotin undergoes significant degradation in various organisms, this compound exhibits different patterns of catabolism. researchgate.net

Investigation of this compound Degradation Products

Studies in bacterial systems have shown that this compound's side chain can undergo degradation through a process similar to β-oxidation. This pathway leads to the formation of tristhis compound, a metabolite characterized by a two-carbon remnant of the side chain. However, unlike biotin, the ureido ring of this compound typically remains intact during bacterial catabolism. In contrast, biotin is fully catabolized to CO₂ in bacterial systems, with both its side chain and ureido ring undergoing degradation.

Research on biotin metabolism in humans and rodents has identified bisthis compound (B46279) and tetrathis compound as metabolites formed from the oxidation of biotin's valeric acid side chain, likely through a β-oxidation-like pathway. annualreviews.org Bisthis compound has also been isolated as a degradation product of biotin in the yeast Endomycopsis, formed via β-oxidation. tandfonline.com While bisthis compound is a known metabolite in biotin degradation, its formation directly from this compound (which already has a shorter side chain) is less extensively documented in the provided search results, though the principle of side-chain oxidation is relevant.

The quantitative order of biotin metabolites excreted in human urine after oral administration of biotin includes bisthis compound, biotin-d,l-sulfoxide, bisthis compound methyl ketone, and biotin sulfone. caldic.com Bisthis compound accounts for a significant percentage of total excreted biotin and its metabolites. caldic.com These findings highlight the importance of β-oxidation in biotin catabolism, a pathway that is also implicated in the limited degradation observed for this compound's side chain. caldic.com

Mechanistic Inquiries into this compound Oxidative Pathways

The oxidative pathways of this compound are influenced by its modified side chain. While biotin's side chain undergoes β-oxidation, leading to shorter metabolites like bisthis compound and tetrathis compound, this compound's four-carbon chain is metabolized to tristhis compound via β-oxidation. The ureido ring of this compound is reported to remain intact during bacterial degradation, a key difference from biotin's complete catabolism.

Oxidation reactions involving biotin can also occur on the sulfur atom in the thiophene (B33073) ring, leading to the formation of biotin sulfoxides and sulfones. annualreviews.org While this compound retains the thiophene ring, the provided information does not detail specific oxidative modifications of the ring structure in this compound itself, focusing more on the side chain degradation. However, the general chemical analysis of this compound indicates it can undergo oxidation to form various oxidized derivatives.

Analysis of Interplay with Biotin Metabolic Cycles

This compound can interact with biotin metabolic cycles, primarily by competing with biotin for transport mechanisms and binding sites on enzymes and proteins. Research in Saccharomyces cerevisiae demonstrated that this compound can inhibit biotin uptake by competing for binding sites on transport proteins. This competitive inhibition suggests that the presence of this compound can influence the cellular availability and metabolism of biotin.

While biotin is essential as a cofactor for carboxylase enzymes involved in key metabolic pathways like gluconeogenesis, fatty acid synthesis, and amino acid metabolism, this compound's ability to fully substitute for biotin in these enzymatic processes is limited. researchgate.netpnas.orgresearchgate.net Studies have shown that this compound can act as a partial substitute in some enzymatic processes, such as ornithine carbamoyltransferase synthesis in yeast, but it exhibits limitations in bacterial catabolism and protein binding compared to biotin.

Enzymology Associated with this compound

The interaction of this compound with enzyme systems is primarily related to its structural similarity to biotin, allowing it to engage with biotin-binding proteins and enzymes.

Characterization of Enzymes Interacting with this compound Substrates

Enzymes that typically interact with biotin can also interact with this compound due to the shared structural features, particularly the ureido and thiophene rings. These interactions can involve biotin-binding proteins like avidin (B1170675) and streptavidin, where this compound's binding characteristics differ from biotin, influencing protein conformation. researchgate.netnih.gov

This compound has been shown to interact with enzymes that require biotin as a cofactor, specifically carboxylase enzymes. These enzymes are crucial in metabolic pathways such as fatty acid synthesis and gluconeogenesis. this compound's ability to inhibit these biotin-dependent carboxylases suggests it can disrupt these metabolic pathways.

While the search results mention enzymes involved in biotin metabolism, such as biotinidase which processes protein-bound biotin researchgate.net, and biotinyl-CoA synthetase involved in microbial biotin degradation tandfonline.com, specific characterization of these enzymes with this compound as a substrate is not detailed. However, the competitive inhibition of biotin uptake by this compound suggests interaction with biotin transporters. researchgate.netadelaide.edu.au

Substrate Specificity and Allosteric Modulation by this compound on Enzyme Systems

Enzyme substrate specificity refers to the selective binding of an enzyme's active site to its specific substrate(s). libretexts.orgsavemyexams.com Due to its structural resemblance to biotin, this compound can interact with the active sites of biotin-dependent enzymes, sometimes acting as a competitive inhibitor. nih.gov This competition arises because this compound can bind to the biotin-binding site on the enzyme, thereby preventing biotin from binding and the catalytic reaction from occurring.

The truncated side chain of this compound, compared to biotin, alters its interaction with enzymes and proteins, influencing metabolic stability and functional efficacy. This structural difference is key to understanding the substrate specificity of enzymes towards this compound versus biotin. While some enzymes may recognize and bind this compound, the catalytic outcome or the efficiency of the reaction can be different compared to biotin.

Allosteric modulation involves the binding of a molecule to an enzyme at a site distinct from the active site, which then influences the enzyme's activity or its affinity for the substrate. researchgate.netbiorxiv.orgnih.gov The provided search results discuss the interaction of this compound with biotin-binding proteins like avidin, noting that this compound can induce a disordered loop conformation in avidin, which differs from the conformation induced by biotin. researchgate.netnih.gov This conformational change, while not explicitly described as allosteric modulation of an enzyme's catalytic activity in the context of the search results, demonstrates that this compound can induce structural changes in proteins upon binding. The potential for this compound to act as an allosteric modulator on enzyme systems that also bind biotin is an area that could be further explored, given its ability to influence protein conformation and compete at binding sites.

Molecular Recognition and Structural Biology of Norbiotin Complexes

High-Affinity Binding to Biotin-Binding Proteins

Norbiotin exhibits high-affinity binding to avidin (B1170675) and streptavidin, although typically with a lower affinity compared to native biotin (B1667282). The avidin-biotin interaction is widely recognized as one of the strongest non-covalent biological interactions known, characterized by dissociation constants in the femtomolar range for biotin. wikipedia.orgthermofisher.comresearchgate.netnih.gov While avidin generally shows higher affinity for free, unconjugated biotin, streptavidin is often a better binder of biotin conjugates. wikipedia.orgrockland.com this compound's slightly reduced affinity relative to biotin (approximately 10-fold lower for avidin) is attributed to reduced steric complementarity within the binding pocket.

Detailed structural analysis, primarily through X-ray crystallography, has been instrumental in elucidating the binding modes of this compound with avidin and streptavidin. Crystal structures of complexes involving avidin and streptavidin bound to this compound, as well as other biotin analogues like homobiotin and biotinyl epsilon-aminocaproic acid, have been determined. rcsb.orgresearchgate.netcapes.gov.brnih.gov The Protein Data Bank (PDB) entry 1LCV, for instance, corresponds to the streptavidin-norbiotin complex, providing atomic-level details of this interaction. rcsb.orgebi.ac.uk These structures reveal the precise contacts and interactions formed between this compound and residues within the binding pockets of these proteins.

Studies on ligand exchange kinetics have demonstrated distinct behaviors for biotin and its analogues, including this compound, when interacting with avidin and streptavidin. Research has shown that biotin migrates unidirectionally from streptavidin to avidin. rcsb.orgresearchgate.netcapes.gov.brnih.gov Conversely, certain biotin derivatives can be transferred in the opposite direction. rcsb.orgresearchgate.netcapes.gov.br These differences in exchange dynamics are influenced by the structural characteristics of the ligand and the conformational properties of the binding proteins. While specific detailed kinetic and thermodynamic parameters for this compound exchange were not extensively highlighted in the search results, the general principles governing ligand exchange in the avidin-biotin system, informed by studies with various analogues, apply. The binding free energy in these high-affinity interactions is derived from a network of non-covalent bonds, including hydrogen bonds and hydrophobic interactions. researchgate.netnih.gov

Structural Analysis of this compound-Avidin and this compound-Streptavidin Complexes

Structural Basis of Specificity and Conformational Dynamics

The specificity of this compound binding and the resulting conformational changes in avidin and streptavidin are directly linked to the structural differences between this compound and biotin, particularly the length of the side chain.

A notable finding from structural studies is the impact of this compound binding on the conformation of a critical loop region (specifically the L3-4 loop) in avidin. Unlike biotin, which induces and stabilizes a closed, protective loop conformation that shelters the bound ligand, this compound binding to avidin results in a disordered loop conformation, leaving the ligand exposed to the solvent. rcsb.orgresearchgate.netcapes.gov.brtuni.fi This contrasts with streptavidin, where the L3-4 loop, which is shorter than in avidin, is typically disordered in the unbound (apo) form but undergoes a conformational change to close upon biotin binding. tuni.finih.gov The distinct loop behavior in avidin upon this compound binding provides a structural basis for understanding how subtle changes in ligand structure can significantly impact protein conformation and binding pocket accessibility.

Comparative structural studies involving this compound and other biotin analogues, such as homobiotin (with a longer side chain) and desthiobiotin (lacking the sulfur atom), have further illuminated the role of ligand structure in determining binding characteristics and induced protein conformations. rcsb.orgresearchgate.netcapes.gov.brgoogle.comadelaide.edu.au These studies have shown that even a minimal modification, such as extending the biotin side chain by a single methylene (B1212753) group (as in homobiotin), is sufficient to induce a significant conformational change in the avidin loop, similar to or even more pronounced than that caused by this compound. rcsb.orgresearchgate.netcapes.gov.br These comparisons underscore the sensitivity of the avidin binding pocket to variations in the ligand's aliphatic tail.

Biological Implications and Functional Studies of Norbiotin

Effects on Cellular Metabolism and Biosynthesis

Studies on norbiotin have revealed its influence on cellular metabolic processes, largely due to its structural similarity to biotin (B1667282) and its ability to engage with components of the biotin machinery.

Modulation of Biotin-Dependent Carboxylation Reactions

Biotin serves as a critical cofactor for a group of enzymes known as carboxylases, which play vital roles in key metabolic pathways such as fatty acid synthesis, gluconeogenesis, and the catabolism of branched-chain amino acids. This compound has been shown to inhibit carboxylase enzymes that require biotin as a cofactor. This inhibitory action can lead to disruptions in the metabolic pathways where these carboxylases function. The ability of this compound to interfere with these essential biotin-dependent reactions highlights its potential to modulate core cellular metabolic processes.

Influence on De Novo Enzyme Synthesis, exemplified by Ornithine Carbamoyltransferase

Research indicates that this compound can act as a partial substitute in certain enzymatic processes. An example of this is its observed influence on the de novo synthesis of enzymes, specifically exemplified by ornithine carbamoyltransferase in yeast. While the precise mechanisms and the extent of this substitution can vary depending on the organism and specific enzyme, this finding demonstrates that this compound's biological activity extends to influencing the production or function of enzymes beyond just direct inhibition of biotin-dependent ones.

Evaluation of Antagonistic or Agonistic Activities of this compound

This compound is primarily recognized for its antagonistic properties within biotin pathways, although its complex interactions can sometimes lead to partial or varied effects.

Investigation of Microbial Growth Inhibition, including Mycobacterium tuberculosis

This compound has been investigated for its effects on microbial metabolism and growth. It is considered one of numerous antimetabolites of biotin that have been studied for their inhibitory effects against microorganisms that require biotin for growth. Research has explored the growth inhibition of tubercle bacilli by this compound. This suggests a potential antagonistic effect on the growth of Mycobacterium tuberculosis, a bacterium known to require biotin.

Analysis of Competitive Binding and Functional Interference with Biotin Pathways

A key mechanism by which this compound exerts its effects is through competitive binding with biotin-binding proteins, such as avidin (B1170675) and streptavidin. These interactions are notable for their specificity and stability. By competing for binding sites on transport proteins, this compound can inhibit the cellular uptake of biotin, thereby interfering with the availability of the essential vitamin within the cell. This competitive binding and subsequent interference with biotin transport and utilization pathways underscore this compound's role as a biotin antagonist. The high affinity of biotin for streptavidin is a well-established phenomenon utilized in various laboratory assays, and interference from high biotin concentrations is a known issue. This compound's interaction with these binding proteins suggests a similar potential for interference or modulation of systems relying on biotin-streptavidin interactions.

Synthetic Methodologies for Norbiotin and Biotin Homologues

Chemical Synthesis Pathways for Norbiotin Construction

Chemical synthesis is a primary method for producing this compound. One common approach involves the modification of biotin (B1667282) itself. This can be achieved through reactions that effectively shorten the side chain by one methylene (B1212753) group compared to biotin. Early methods for synthesizing this compound, including its racemic and optically active forms, have been described. google.com These methods sometimes utilize novel intermediates that can be resolved into their optical antipodes, facilitating the production of specific stereoisomers. google.com

An example of a chemical synthesis route for d,l-dibenzyl-nor-biotin, an intermediate in this compound synthesis, involves refluxing a solution containing an impure thiophene (B33073) derivative, potassium hydroxide, methanol, and water. google.com The resulting clear solution is then concentrated. google.com

General chemical reactions involved in the synthesis of this compound and its derivatives can include oxidation, reduction, and substitution reactions to modify functional groups. The design of synthetic pathways involves considering factors such as product yield, reaction conditions, the need for catalysts and reagents, the process type (batch or continuous), potential hazards, the formation of isomers, and the reactivity of functional groups. physicsandmathstutor.com Maximizing yield often involves minimizing the number of synthesis steps. physicsandmathstutor.com

Design and Synthesis of Labeled this compound Analogues for Research (e.g., 14C-Norbiotin)

Labeled this compound analogues, such as 14C-Norbiotin, are valuable tools for research, particularly in studying metabolic pathways and interactions. The synthesis of 14C-labeled biotin and its stability during carbon dioxide fixation was reported as early as 1949. acs.org While the specific synthesis of 14C-Norbiotin is mentioned in the context of studying bacterial degradation of biotin homologues, detailed synthetic protocols for 14C-Norbiotin itself are less extensively described in the provided search results compared to 14C-biotin. researchgate.netscispace.com

Studies on the catabolism of 14C-homobiotin and 14C-norbiotin have been conducted to understand how these compounds are metabolized. researchgate.netscispace.com These studies often involve the use of liquid scintillation spectrometry to measure radioactivity from the labeled compounds and their degradation products. researchgate.net

The synthesis of labeled biotin analogues for research purposes, such as those used in imaging and transport studies, often involves incorporating radioisotopes like 3H or 11C. acs.org For example, [11C]biotin has been synthesized using cyclotron-produced [11C]CO2 in a two-step, one-pot reaction. acs.org While these examples focus on biotin, similar labeling strategies could potentially be adapted for this compound, considering its structural similarity. The stability of labeled compounds, particularly those labeled in the side chain, can be a consideration due to potential metabolic processes like β-oxidation. acs.organnualreviews.org

Development of Chemoenzymatic and Biosynthetic Approaches for this compound Production

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve chemical transformations, often offering advantages in terms of efficiency and stereochemical control. nih.gov While the provided search results mention chemoenzymatic synthesis in a broader context and specifically for other compounds like Lacto-N-biose I and bioactive molecules derived from bacterial and plant enzymes, direct information on chemoenzymatic approaches specifically for this compound production is limited. nih.govoup.comnih.gov However, the principles of chemoenzymatic synthesis, which involve utilizing enzymes for specific steps in a synthetic route, could theoretically be applied to this compound synthesis. nih.gov

Biosynthesis refers to the production of chemical compounds by living organisms. The biosynthesis of biotin has been studied extensively, particularly in microorganisms and plants, as animals lack this pathway. annualreviews.orgresearchgate.netnih.gov The biotin synthetic pathway involves the generation of a pimelate (B1236862) moiety, which contributes most of the carbon atoms to biotin, followed by the assembly of the fused rings. researchgate.netnih.gov While the late stage of ring assembly is generally conserved across different organisms, the early stage of pimelate synthesis can vary significantly, involving different enzymatic pathways. researchgate.netnih.gov Enzymes like BioH, BioG, and BioK are involved in the synthesis of the pimelate precursor. plos.org

Although the biosynthesis of biotin is well-documented, the direct biosynthesis of this compound in nature is not explicitly detailed in the provided search results. However, the metabolic degradation of biotin in some organisms can lead to the formation of truncated side-chain products, including bis-norbiotin and tetrathis compound, through processes resembling β-oxidation. annualreviews.org This suggests that enzymatic mechanisms exist in biological systems that can modify the biotin side chain length. While this is a catabolic process rather than de novo biosynthesis of this compound, it highlights the potential for enzymatic systems to be involved in modifying biotin structures. Further research would be needed to determine if specific organisms or engineered pathways could biosynthesize this compound directly.

Advanced Analytical Approaches in Norbiotin Research

Chromatographic Techniques for Separation and Quantification of Norbiotin and its Metabolites

Chromatographic techniques are fundamental for separating this compound from complex mixtures and quantifying its presence, as well as identifying and quantifying its metabolites. These methods leverage differential interactions between analytes and a stationary phase as they are carried through by a mobile phase metwarebio.commyadlm.org.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of this compound. Reverse-phase HPLC, often coupled with UV detection at a wavelength such as 280 nm, is effective for isolating this compound . The choice of chromatographic column and mobile phase is critical and depends on the polarity and characteristics of the analytin metwarebio.com. For polar compounds like this compound and its potential metabolites, techniques such as reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) are commonly employed metwarebio.comnih.gov.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity for the quantification of this compound in complex matrices such as serum or plasma, although it typically requires the use of isotope-labeled internal standards . LC-MS is also invaluable for identifying and characterizing metabolites nih.gov. Studies on the bacterial degradation of biotin (B1667282) and dethiobiotin (B101835), for instance, have utilized mass and NMR spectral analyses to identify metabolites, including bisthis compound (B46279) and β-hydroxybisthis compound tandfonline.com. While the specific application to this compound metabolites is less documented in the immediate search results, the general principle of using LC-MS for metabolite identification in related compounds is well-established nih.gov.

Thin-layer chromatography (TLC) has also been historically used in the study of biotin and its related vitamers, including the separation of metabolites tandfonline.comresearchgate.net. For example, in studies of biotin and dethiobiotin metabolism in microorganisms, TLC with specific solvent systems was used to separate and identify metabolites based on their Rf values tandfonline.com.

Chromatographic methods are essential for assessing the purity of this compound, often coupled with detectors like UV or mass spectrometers pacelabs.com. LC-MS is capable of quantifying impurities with high sensitivity .

Spectroscopic Methods for Structural Elucidation and Purity Assessment of this compound

Spectroscopic techniques are indispensable for confirming the structure of synthesized this compound and assessing its purity. These methods probe the interaction of the compound with electromagnetic radiation to gain information about its molecular structure and functional groups anu.edu.auegyankosh.ac.in.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the detailed structural characterization of organic compounds like this compound anu.edu.auresearchgate.net. Two-dimensional NMR techniques such as COSY and TOCSY can provide information about the connectivity and relative positions of protons within the molecule researchgate.net. NMR, often combined with mass spectrometry, is a key technique in metabolomics for identifying and characterizing metabolites nih.gov.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of this compound, which helps confirm its molecular formula and can reveal the presence of impurities . Mass spectrometry provides molecular weight and fragmentation data, aiding in the identification of compounds mdpi.com.

Fourier Transform Infrared (FT-IR) spectroscopy can be used to identify the functional groups present in this compound by analyzing its vibrational spectrum mdpi.com. This technique is valuable for confirming the presence of characteristic bonds within the molecule.

UV-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of compounds that absorb light in the UV-Vis range anu.edu.aumdpi.com. While less informative for detailed structural elucidation compared to NMR or MS, it can be used for detection in chromatographic methods .

Spectroscopic methods, in conjunction with chromatographic techniques, are routinely used for purity assessment pacelabs.com. For instance, LC-MS can quantify impurities, and spectroscopic data confirms the identity of the main compound .

Radiometric Assays for Metabolic Tracing and Kinetic Studies Involving this compound

Radiometric assays utilize radioactive isotopes to trace the metabolic fate of a compound and study the kinetics of enzymatic reactions or binding events revvity.co.jpcreative-enzymes.com. These assays offer high sensitivity and are particularly useful for studying metabolic pathways and reaction rates.

While specific studies on this compound using radiometric assays for metabolic tracing were not predominantly found in the immediate search results, the principles and applications of these assays in related areas, such as biotin metabolism and enzyme kinetics, are well-documented creative-enzymes.comnih.govnih.gov.

Radiometric assays are based on the conversion of a radioactive substrate to a radioactive product, with the reaction rate determined by measuring the radioactivity of either the product or remaining substrate after separation creative-enzymes.com. This requires a suitable labeled substrate and a method for separating the substrate and product creative-enzymes.com. For metabolic tracing, stable isotope tracing using isotopes like ¹³C, ¹⁵N, or ²H, coupled with mass spectrometry or NMR, is a widely used technique to follow the fate of labeled atoms through metabolic pathways nih.govbitesizebio.comdal.camdpi.com. While this is not strictly a radiometric assay (which uses radioactive isotopes), it serves a similar purpose in metabolic studies.

Radiometric assays have been used for kinetic studies, such as determining the binding affinity of compounds to proteins nih.gov. For example, studies involving biotin and avidin (B1170675) have utilized ¹⁴C-biotin for kinetic investigations nih.gov. Given this compound's structural similarity to biotin and its interaction with biotin-binding proteins like avidin , radiometric binding assays could potentially be applied to study the kinetics of this compound-protein interactions.

Radiometric methods can also be used to measure enzyme activities involved in metabolic processes creative-enzymes.comnih.gov. If this compound is a substrate or inhibitor of specific enzymes, radiometric enzyme assays could be developed to study these interactions and determine kinetic parameters.

Development of High-Throughput Screening Methodologies for this compound Interactions

High-throughput screening (HTS) methodologies are essential for rapidly assessing the interactions of a compound with a large number of potential targets or for screening libraries of compounds for those that interact with this compound-related pathways bruker.commdpi.comrsc.org. While direct examples of HTS specifically for this compound were not extensively found, the principles and techniques used in HTS for related molecules and interactions are applicable.

HTS typically involves miniaturized assay formats and automated systems to screen large numbers of samples quickly mdpi.com. For studying interactions involving this compound, potential HTS approaches could include:

Binding Assays: Given this compound's interaction with biotin-binding proteins like avidin , HTS assays could be developed to screen for modulators of these interactions. Techniques like fluorescence polarization or competitive ELISA, which can be adapted for HTS, could be used to measure binding affinity or displacement .

Enzyme Activity Assays: If this compound affects the activity of specific enzymes, HTS enzyme assays could be developed. Radiometric assays or coupled enzyme assays that produce a detectable signal (e.g., colorimetric or fluorescent) can be adapted for HTS formats creative-enzymes.comdrugtargetreview.com.

Cell-Based Assays: HTS can also be performed in cell-based systems to study the cellular effects of this compound or to screen for compounds that influence this compound uptake, metabolism, or downstream signaling pathways. These assays often involve reporter genes or fluorescent probes revvity.co.jp.

Affinity-Selection Mass Spectrometry (AS-MS): This is an emerging HTS technique for identifying ligands that bind to a target protein bruker.com. It involves incubating a protein with a library of compounds, separating bound ligands from unbound ones, and identifying the bound ligands using mass spectrometry bruker.com. This label-free method could be applied to screen for proteins that interact with this compound.

The development of HTS methodologies for this compound research would involve optimizing assay conditions for sensitivity, specificity, and miniaturization, as well as establishing appropriate positive and negative controls.

Comparative Biochemical Analysis of Biotin and Its Homologues

Structure-Function Relationships Among Biotin (B1667282), Norbiotin, and Homobiotin

The structural differences between biotin and its homologues, this compound and homobiotin, primarily lie in the length of their aliphatic side chains. Biotin possesses a 5-carbon valeric acid side chain. This compound, a structural homologue, is distinguished by a truncated 4-carbon side chain. In contrast, homobiotin features an extended 6-carbon side chain. Despite these variations in side chain length, this compound and homobiotin retain the core ureido and tetrahydrothiophene (B86538) rings that are critical for interaction with biotin-binding proteins and enzymes.

These structural modifications significantly impact the interaction of these molecules with proteins, particularly high-affinity biotin-binding proteins like avidin (B1170675) and streptavidin. Studies have shown that while biotin binding stabilizes a closed loop conformation in avidin, this compound induces a disordered loop conformation, which can expose the bound ligand to the solvent. rcsb.orgresearchgate.nettuni.fi Similarly, extending the side chain by just one methylene (B1212753) group, as seen in homobiotin, is also sufficient to cause this remarkable conformational change in the loop of avidin. rcsb.orgresearchgate.net This differential interaction highlights the critical role of the side chain length in determining the precise binding mode and the resulting protein conformation.

The ureido ring is recognized as the key functional group in biotin responsible for carrying activated carbon dioxide in carboxylation reactions catalyzed by biotin-dependent enzymes. nih.govnih.gov While this compound retains this functional group, its altered side chain can affect its ability to serve as a substrate or inhibitor for these enzymes. Biotin analogues, including this compound, can act as competitive inhibitors for biotin-binding proteins, suggesting their ability to interact with the biotin-binding site, albeit with potentially different affinities and functional consequences. The biotin-binding pocket in essential enzymes like biotin protein ligase (BPL) is highly conserved across different species, underscoring the specificity required for productive biotin binding and utilization. mdpi.com

| Compound | Side Chain Length | Key Structural Modifications |

| Biotin | 5-carbon | Thiophene (B33073) ring, ureido group |

| This compound | 4-carbon | Shortened side chain |

| Homobiotin | 6-carbon | Extended side chain |

| Dethiobiotin (B101835) | 5-carbon | Lacks sulfur in thiophene ring |

| Oxybiotin | 5-carbon | Oxygen replaces sulfur in thiophene ring |

Table 1: Structural Features of Biotin and Analogues

Differential Metabolic Processing of Biotin Homologues in Diverse Biological Systems

The metabolic fate of biotin and its homologues varies significantly across different biological systems, particularly in microorganisms. Bacterial systems exhibit differential degradation pathways for these compounds. Biotin can be fully catabolized to carbon dioxide through the β-oxidation of its valeric acid side chain and degradation of the ureido ring.

In contrast, this compound undergoes β-oxidation of its side chain, leading to the formation of a 2-carbon remnant known as tristhis compound. However, the ureido ring of this compound remains intact in these bacterial systems. Similarly, homobiotin's side chain is also metabolized, but its ureido ring is not fully degraded. Consequently, neither this compound nor homobiotin are fully mineralized to CO2 in bacteria, unlike biotin. Studies on a soil pseudomonad capable of degrading biotin found that oxybiotin, homobiotin, and this compound were not catabolized by this organism. researchgate.net

In microorganisms and mammals, the valeric acid side chain of biotin can be oxidized via a β-oxidation-like pathway, yielding metabolites such as bisthis compound (B46279) and tetrathis compound. annualreviews.org Bisthis compound and bisthis compound sulfoxide (B87167) have been isolated as degradation products of biotin from Endomycopsis species. tandfonline.com

Research in Saccharomyces cerevisiae has demonstrated that the uptake of radioactive biotin is inhibited by the presence of unlabeled biotin and several analogues, including homobiotin and this compound, suggesting they interact with the same transport system. nih.gov Furthermore, unlabeled biotin and desthiobiotin were shown to exchange with accumulated intracellular 14C-biotin in S. cerevisiae. nih.gov

| Compound | Side Chain Degradation | Ureido Ring Degradation | Notes |

| Biotin | Yes (β-oxidation) | Yes | Fully catabolized to CO₂ |

| This compound | Yes (to tristhis compound) | No | Side chain undergoes β-oxidation |

| Homobiotin | Yes | No | Similar to this compound |

| Dethiobiotin | Yes | No | Sulfur removal prevents ring breakdown |

| Oxybiotin | No | No | Resists degradation |

Table 2: Degradation Patterns in Bacterial Systems

Insights into Evolutionary Adaptations of Biotin Metabolism from Analogues

Biotin's essential role as a cofactor in fundamental metabolic reactions across all known organisms highlights its deep evolutionary significance. annualreviews.orgnih.govnih.gov While many microorganisms and plants can synthesize biotin, humans lack this capability and must obtain it from dietary sources and the gut microbiota. annualreviews.orgnih.gov The presence of diverse biotin synthesis pathways in different bacterial lineages points to evolutionary adaptations in the production of this essential cofactor. nih.gov

The enzymes that utilize biotin, such as biotin-dependent carboxylases and biotin protein ligase (BPL), are also highly conserved, reflecting the critical nature of their functions. BPL, responsible for covalently attaching biotin to specific lysine (B10760008) residues on apoenzymes, employs a reaction mechanism that is conserved across various species. nih.govmdpi.com The remarkable specificity of BPL and the highly conserved nature of the biotin-binding pocket within these enzymes suggest strong evolutionary pressure to maintain efficient and accurate biotin utilization. mdpi.com

The study of biotin analogues like this compound and homobiotin provides valuable insights into the structural requirements for recognition and activity by biotin-binding proteins and metabolic enzymes. The differential binding interactions observed with avidin, for instance, illustrate how subtle changes in side chain length can impact protein conformation and ligand presentation, which could have evolutionary implications for protein function and regulation. rcsb.orgresearchgate.nettuni.fi

Furthermore, the varied metabolic fates of biotin analogues in different organisms can shed light on the evolution of metabolic pathways. The ability of some bacteria to degrade biotin fully while being unable to catabolize this compound or homobiotin suggests the evolution of specific enzymatic machinery for processing the complete biotin structure. researchgate.net The presence of biotin degradation pathways, such as the β-oxidation of the side chain, indicates evolved mechanisms for recycling or breaking down excess biotin. annualreviews.org

More broadly, the integration of essential cofactors like biotin into enzymatic catalysis is a key aspect of metabolic evolution, transitioning from potentially abiotic or simpler catalytic systems to complex protein-based machinery. mdpi.com Studying the interactions and metabolism of biotin analogues contributes to understanding the selective pressures that have shaped the specificity and diversity of biotin-dependent processes throughout evolutionary history. The use of substrate analogues and enzyme inhibitors in experimental evolution studies can also provide insights into how metabolic networks adapt under selective pressure. embopress.org

Future Directions and Unexplored Avenues in Norbiotin Research

Elucidation of Comprehensive Norbiotin Metabolic Networks

While some studies have touched upon this compound's impact on biotin (B1667282) metabolism and transport, a comprehensive understanding of its metabolic fate and the full extent of its interactions within cellular metabolic networks remains to be fully elucidated. Research has shown that this compound can inhibit biotin uptake by competing for binding sites on transport proteins, as demonstrated in studies involving Saccharomyces cerevisiae. Additionally, it may influence metabolic pathways by inhibiting biotin-dependent carboxylase enzymes. Future research should aim to map the complete metabolic journey of this compound, including its uptake, potential enzymatic modifications, and excretion pathways in various organisms and cell types. Investigating whether this compound itself can be metabolized or incorporated into cellular structures, similar to biotin's role as a coenzyme for carboxylases, would provide valuable insights. Understanding these metabolic networks in detail could reveal novel regulatory points or off-target effects not yet identified.

Investigation of Novel this compound-Interacting Proteins and Pathways

This compound is known to interact with high affinity biotin-binding proteins like avidin (B1170675) and streptavidin, which makes it a useful tool in biochemical assays. These interactions are specific and stable, influencing the conformation and activity of these proteins and potentially affecting downstream molecular pathways. Beyond these well-characterized interactions, there is a need to investigate other proteins and cellular pathways that may interact with this compound. Given its structural similarity to biotin, exploring its potential interactions with other biotin-dependent enzymes or novel biotin-binding partners beyond the canonical ones could uncover new biological roles or mechanisms of action for this compound. Advanced proteomic approaches could be employed to identify novel this compound-binding proteins in different cellular contexts. Understanding these interactions could shed light on how this compound exerts its effects and potentially reveal new therapeutic targets or diagnostic markers.

Applications of this compound as a Chemical Probe in Complex Biological Systems

This compound's ability to interact with biotin-binding proteins makes it a valuable tool in scientific research, particularly as a probe. It has been used in studying protein interactions and labeling molecules. Future directions include expanding the application of this compound as a chemical probe in more complex biological systems, such as live cells, tissues, or even in vivo models. Developing modified this compound probes with enhanced properties, such as fluorescence or affinity tags, could facilitate the visualization and tracking of biotin-dependent processes or the localization of biotin-binding proteins in real-time. rsc.org Such probes could be instrumental in dissecting the dynamics of biotin metabolism, protein trafficking, and enzymatic activity in their native biological environments. Further research is needed to optimize this compound-based probes for specificity, sensitivity, and minimal perturbation of biological systems.

Q & A

Q. What are the established protocols for synthesizing and characterizing Norbiotin in laboratory settings?

Methodological Answer: Synthesis protocols typically involve solid-phase peptide chemistry or enzymatic modification of biotin derivatives. Key steps include:

- Purification : Use reverse-phase HPLC with UV detection (λ = 280 nm) to isolate this compound .

- Characterization : Validate via NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and FT-IR to confirm structural integrity .

- Purity Assessment : Quantify impurities using LC-MS with a limit of detection ≤0.1% .

Q. How does this compound interact with avidin-based systems compared to biotin?

Methodological Answer:

- Binding Affinity Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare dissociation constants (Kd). This compound typically exhibits ~10-fold lower affinity than biotin due to reduced steric complementarity .

- Competitive ELISA : Pre-incubate avidin with this compound and measure residual biotin-binding capacity .

Q. What spectroscopic techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

| Technique | Use Case | Limitations |

|---|---|---|

| LC-MS/MS | High sensitivity (ng/mL) in serum/plasma | Requires isotope-labeled internal standards |

| Fluorescence Polarization | Real-time monitoring in live cells | Interference from endogenous fluorophores |

Advanced Research Questions

Q. What methodological approaches resolve discrepancies in reported binding affinities of this compound across studies?

Methodological Answer:

- Systematic Review : Aggregate data from SPR, ITC, and fluorescence quenching studies. Apply meta-analysis to identify outliers (e.g., buffer pH variations affecting protonation states) .

- Sensitivity Analysis : Test how experimental parameters (temperature, ionic strength) influence Kd measurements .

- Collaborative Validation : Replicate key experiments across labs to standardize protocols .

Q. How can in silico modeling predict this compound’s pharmacokinetic properties?

Methodological Answer:

Q. What strategies control batch-to-batch variability in this compound synthesis?

Methodological Answer:

Q. How should longitudinal studies assess this compound’s stability under physiological conditions?

Methodological Answer:

- Accelerated Stability Testing : Incubate this compound in PBS (pH 7.4) at 40°C and analyze degradation products weekly via LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C .

Data Contradiction & Analysis

Q. How to address conflicting results in this compound’s cellular uptake efficiency?

Methodological Answer:

Q. What statistical frameworks analyze dose-response relationships in this compound studies?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using tools like GraphPad Prism .

- Bayesian Hierarchical Models : Account for inter-experiment variability in EC50 estimates .

Methodological Best Practices

Q. How to validate this compound as a probe in fluorescence microscopy?

Methodological Answer:

- Specificity Controls : Co-stain with unlabeled avidin to confirm signal reduction .

- Photobleaching Tests : Quantify fluorescence intensity decay under continuous illumination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.